molecular formula C20H16FN3O4 B2885767 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034507-90-7

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2885767
CAS No.: 2034507-90-7
M. Wt: 381.363
InChI Key: SXPHEUWCFDEAJD-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine . This class of compounds has been studied for their potential as ligands of CB1 and CB2 receptors .


Synthesis Analysis

The synthesis of similar compounds involves the use of extended side chains . The process typically involves heating the reactants at reflux while stirring . The progress of the reaction is usually monitored by TLC . After a certain period, the reaction is stopped, cooled at room temperature, and the solvent is evaporated .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a fluorine atom, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. The presence of two carbonyl (C=O) groups suggests that it could be a dicarbonyl compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. As a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, it may participate in reactions typical of this class of compounds . The presence of the fluorine atom and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety could also influence its reactivity .

Scientific Research Applications

Anticancer Activity

Research has been conducted on novel fluoro substituted benzo[b]pyran derivatives, which include similar structural motifs to the compound , for their anticancer activities. These studies have shown that certain derivatives exhibit significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).

Anticonvulsant and Antidepressant Activities

Another research avenue explores pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Compounds with similar structural frameworks have demonstrated significant efficacy in pharmacological evaluations, outperforming reference drugs like carbamazepine in anticonvulsant activity and showing potent antidepressant properties comparable to fluoxetine (Hong-jian Zhang, Shiben Wang, Xiang Wen, Jin-Zi Li, Zhe-Shan Quan, 2016).

Enzyme Inhibition

Functionalized dihydroazo pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE). These studies highlight the potential therapeutic applications of pyrimidine derivatives in treating diseases related to enzyme dysfunction. Some synthesized compounds exhibit potent inhibitory activities, suggesting their potential as drug candidates for diseases like Alzheimer's (E. K. Reddy, C. Remya, Ayyiliath M Sajith, K. V. Dileep, C. Sadasivan, S. Anwar, 2016).

Antiviral Research

Research into tricyclic pyridobenzoxazepinones and dibenzoxazepinones, which share a similar heterocyclic core with the compound of interest, has revealed compounds that inhibit HIV-1 reverse transcriptase with low IC50 values. This work contributes to the ongoing search for new antiviral agents, especially for treating HIV/AIDS (J. M. Klunder, K. D. Hargrave, M. West, E. Cullen, K. Pal, M. Behnke, S. Kapadia, D. McNeil, J. Wu, G. Chow, 1992).

Future Directions

The future directions for research on this compound could include further exploration of its potential as a ligand for CB1 and CB2 receptors . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications .

Mechanism of Action

Target of Action

The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by acting as a ligand . Ligands are molecules that bind to other molecules, in this case, the CB1 and CB2 receptors. The binding of the compound to these receptors triggers a series of biochemical reactions within the cell.

Result of Action

The binding of the compound to the CB1 and CB2 receptors can result in a variety of molecular and cellular effects, depending on the specific physiological context. For instance, it can modulate pain sensation, mood, and memory . .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-12-4-5-17-22-15-6-7-23(11-14(15)20(26)24(17)10-12)19(25)13-2-1-3-16-18(13)28-9-8-27-16/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPHEUWCFDEAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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